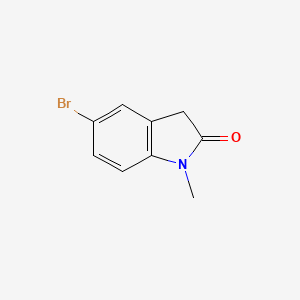5-Bromo-1-methyl-2-oxoindoline
CAS No.: 20870-90-0
Cat. No.: VC1991196
Molecular Formula: C9H8BrNO
Molecular Weight: 226.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20870-90-0 |
|---|---|
| Molecular Formula | C9H8BrNO |
| Molecular Weight | 226.07 g/mol |
| IUPAC Name | 5-bromo-1-methyl-3H-indol-2-one |
| Standard InChI | InChI=1S/C9H8BrNO/c1-11-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3 |
| Standard InChI Key | WARSUKBSFLACOI-UHFFFAOYSA-N |
| SMILES | CN1C(=O)CC2=C1C=CC(=C2)Br |
| Canonical SMILES | CN1C(=O)CC2=C1C=CC(=C2)Br |
Introduction
Chemical Structure and Properties
5-Bromo-1-methyl-2-oxoindoline (CAS: 20870-90-0) is a crystalline solid with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol . It belongs to the class of indoline derivatives, specifically oxindoles, which are characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group at the 2-position.
Physical Properties
The compound exhibits specific physical characteristics that are important for its handling and application in research and synthesis, as summarized in Table 1.
Table 1: Physical Properties of 5-Bromo-1-methyl-2-oxoindoline
Chemical Identifiers
Multiple nomenclature systems and identifiers are used to reference this compound in scientific literature and databases, as presented in Table 2.
Table 2: Chemical Identifiers for 5-Bromo-1-methyl-2-oxoindoline
Synthesis Methods
5-Bromo-1-methyl-2-oxoindoline can be synthesized through various approaches, with bromination reactions being the most common method.
Bromination of 1-methylindolin-2-one
The most straightforward synthesis route involves the bromination of 1-methylindolin-2-one (oxindole) using N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane. This selective bromination typically occurs at the 5-position due to the directing effects of the existing functional groups.
The reaction proceeds as follows:
-
Addition of NBS to a solution of 1-methylindolin-2-one in dichloromethane
-
Stirring at room temperature or under gentle heating
-
Purification by column chromatography on silica gel
Alternative Synthetic Approaches
According to the supporting information from research publications, alternative synthesis methods may include:
-
Halogen exchange reactions from corresponding chloro or iodo derivatives
-
Direct functionalization of the indoline scaffold
-
Construction of the indoline core with pre-installed bromine functionality
These synthetic approaches provide flexibility in preparing 5-Bromo-1-methyl-2-oxoindoline with varying yields and purities depending on the specific requirements.
Chemical Reactivity
The presence of the bromine atom at the 5-position significantly enhances the compound's reactivity, making it a valuable intermediate in organic synthesis.
Key Reaction Pathways
5-Bromo-1-methyl-2-oxoindoline can participate in various reactions:
-
Cross-coupling reactions: The bromide functionality serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
-
Nucleophilic substitution: The bromine can be displaced by various nucleophiles.
-
C-H activation: The adjacent positions can undergo C-H activation under appropriate catalytic conditions.
-
Functionalization at the 3-position: The acidic C-3 position can be deprotonated and subsequently functionalized with electrophiles .
Applications and Biological Activity
5-Bromo-1-methyl-2-oxoindoline has significant applications across various fields, particularly in medicinal chemistry and pharmaceutical research.
Pharmaceutical Intermediates
The compound serves as a key building block in the synthesis of complex molecules with potential therapeutic applications. Its versatile reactivity pattern enables the construction of diverse molecular frameworks relevant to drug discovery.
Anticancer Activity
Derivatives of 5-Bromo-1-methyl-2-oxoindoline have demonstrated promising anticancer properties. Studies indicate that these compounds exhibit significant cytotoxicity against various cancer cell lines, including:
-
Colon cancer
-
Leukemia
The growth inhibition concentrations (GI50) for related compounds have been reported as low as 0.9 µM in certain cancer cell lines.
Research Applications
This compound is frequently employed in academic and industrial research settings for:
-
Synthesis of heterocyclic compounds
-
Development of novel bioactive molecules
-
Structure-activity relationship studies
| Classification Parameter | Value | Source |
|---|---|---|
| Hazard Note | Harmful | |
| Hazard Class | Irritant | |
| Signal Word | Danger | |
| UN Number | 2811 | |
| Transport Hazard Class | 6.1 | |
| Packing Group | III |
Hazard and Precautionary Statements
The compound carries specific hazard and precautionary statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) :
Hazard Statements:
-
H301: Toxic if swallowed
-
H315: Causes skin irritation
-
H318: Causes serious eye damage
-
H335: May cause respiratory irritation
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume